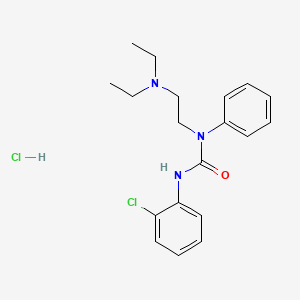
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with o-chlorophenyl, diethylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-chloroaniline with diethylamine to form the intermediate compound, which is then reacted with phenyl isocyanate to produce the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The diethylaminoethyl group is known to enhance its ability to cross cell membranes, facilitating its action at the target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine Hydrochloride: Shares structural similarities and is used as an anesthetic.
Chlorpheniramine: Contains a chlorophenyl group and is used as an antihistamine.
Phenylurea Derivatives: A class of compounds with similar urea backbones and varying substituents.
Uniqueness
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
78371-89-8 |
|---|---|
Formule moléculaire |
C19H25Cl2N3O |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-1-phenylurea;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O.ClH/c1-3-22(4-2)14-15-23(16-10-6-5-7-11-16)19(24)21-18-13-9-8-12-17(18)20;/h5-13H,3-4,14-15H2,1-2H3,(H,21,24);1H |
Clé InChI |
GACSAASIYWSDBI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


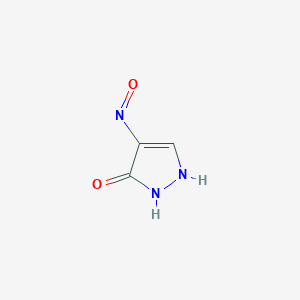
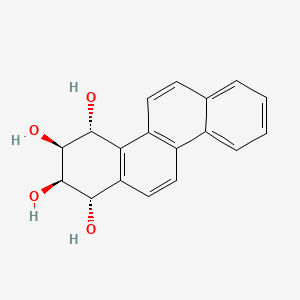
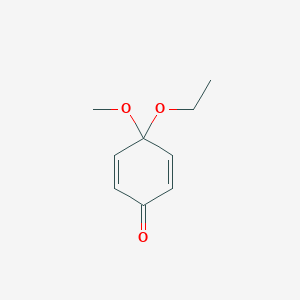
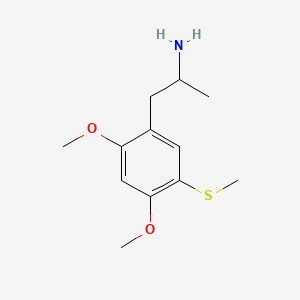
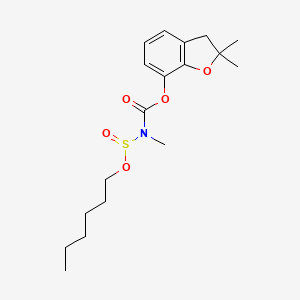
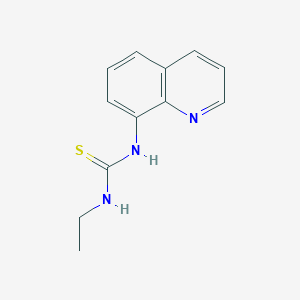
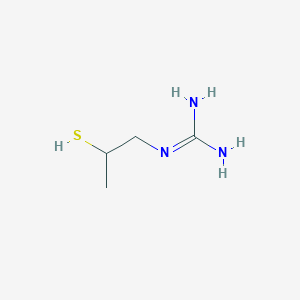
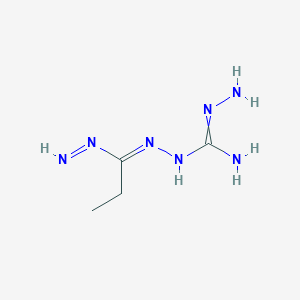
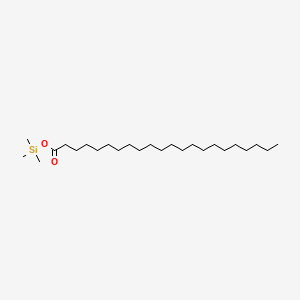
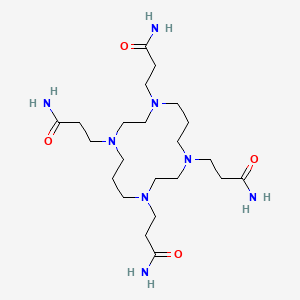
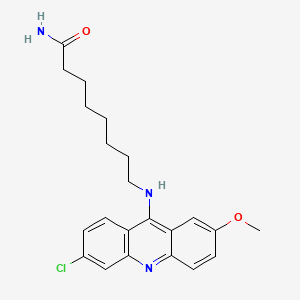

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

